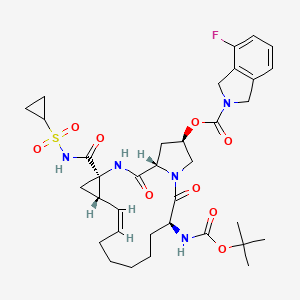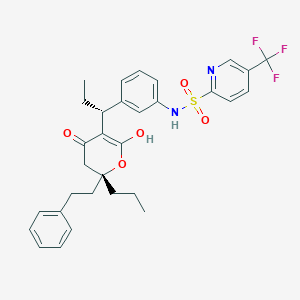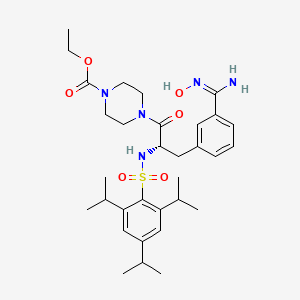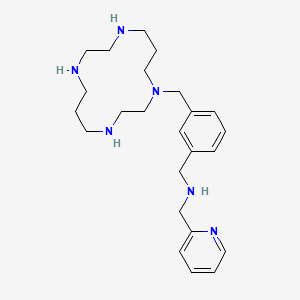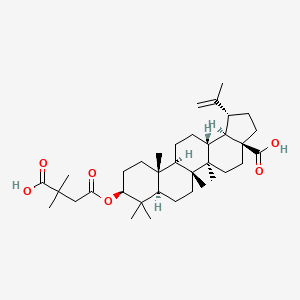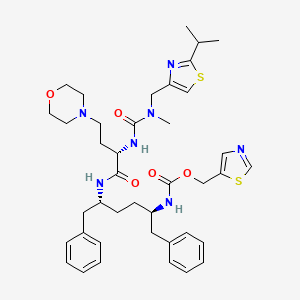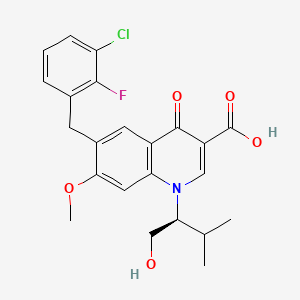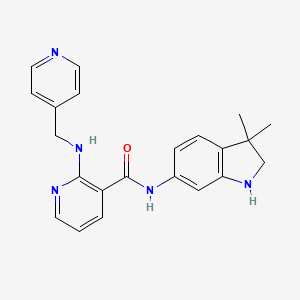
Motesanib
Übersicht
Beschreibung
Motesanib is an inhibitor of VEGFR 1/2/3, PDGFR, c-Kit, and RET that displays anticancer chemotherapeutic and anti-angiogenic activities . In vivo, motesanib inhibits tumor growth of xenografts of various cancers .
Synthesis Analysis
Motesanib (AMG 706) is an experimental drug candidate originally developed by Amgen but later investigated by the Takeda Pharmaceutical Company . It is an orally administered small molecule belonging to angiokinase inhibitor class which acts as an antagonist of VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors .
Molecular Structure Analysis
Motesanib has a molecular formula of C22H23N5O and a molar mass of 373.45 g/mol . It is a potent ATP-competitive inhibitor of VEGFR1/2/3 with IC50 of 2 nM/3 nM/6 nM, respectively; similar activity against Kit, 10-fold more selective for VEGFR than PDGFR and Ret .
Chemical Reactions Analysis
Motesanib potently inhibited SCF-induced autophosphorylation of Kit in CHO cells stably transfected with the wild-type KIT gene (IC 50 = 36 nM) .
Physical And Chemical Properties Analysis
Motesanib is a white to off-white powder . It does not accumulate with daily dosing .
Wissenschaftliche Forschungsanwendungen
Angiogenesis Inhibition
Motesanib is an oral angiogenesis inhibitor . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. This is crucial in cancer as the growth of tumors depends on the development of new blood vessels for nutrients and oxygen .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Motesanib has been used in combination with Carboplatin/Paclitaxel and/or Panitumumab for the treatment of advanced Non-Small Cell Lung Cancer (NSCLC) . The study showed that treatment with Motesanib was tolerable when combined with Carboplatin/Paclitaxel and/or Panitumumab .
Inhibition of VEGF, PDGF, and Kit Receptors
Motesanib is a small-molecule antagonist of vascular endothelial growth factor receptor 1, 2, and 3, platelet-derived growth factor receptor, and Kit . These receptors play a crucial role in the growth and survival of cancer cells .
Treatment of Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST)
Motesanib has been used in patients with imatinib-resistant gastrointestinal stromal tumors (GIST) . The study showed that Motesanib treatment resulted in acceptable tolerability and modest tumor control .
Inhibition of Stem Cell Factor Receptor
Motesanib acts as an inhibitor of the stem cell factor receptor (Kit) . This receptor plays a key role in cell survival and proliferation .
Antitumor Effect In Vitro and In Vivo
Motesanib exhibits a potent antitumor effect both in vitro (in the lab) and in vivo (in the body) . This makes it a promising candidate for cancer treatment .
Wirkmechanismus
Target of Action
Motesanib is a small-molecule antagonist that primarily targets the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, the platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor (Kit) . These receptors play crucial roles in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis .
Mode of Action
Motesanib acts as an antagonist to its primary targets, meaning it binds to these receptors and inhibits their activity . By blocking the activity of these receptors, motesanib can inhibit angiogenesis, thereby preventing the growth and spread of cancer cells .
Biochemical Pathways
The biochemical pathways affected by motesanib primarily involve angiogenesis and cell proliferation. The inhibition of VEGFR, PDGFR, and Kit by motesanib disrupts the signaling pathways that promote the growth and survival of cancer cells . In addition, motesanib potently inhibits wild-type Kit in vitro .
Pharmacokinetics
The pharmacokinetics of motesanib involve its absorption, distribution, metabolism, and excretion (ADME). Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of motesanib, but the CYP2D6 and CYP1A isozymes also make minor contributions . In hepatocyte incubations, oxidative and conjugative pathways were observed for all species examined, and indoline N-glucuronidation was the dominant pathway .
Result of Action
The molecular and cellular effects of motesanib’s action primarily involve the inhibition of angiogenesis and cell proliferation, leading to the suppression of tumor growth . In combination with cisplatin, motesanib has been shown to enhance the antitumor effect on cisplatin-resistant human bladder cancer cells, accompanied with induced apoptosis and cell cycle arrest .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBGWKEPAQNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196488 | |
| Record name | Motesanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453562-69-1 | |
| Record name | Motesanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Motesanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0453562691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Motesanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Motesanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOTESANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1JK633AYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



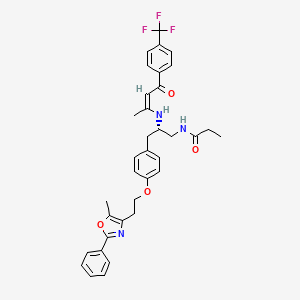
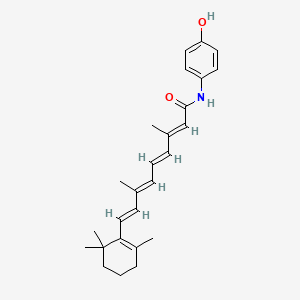


![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
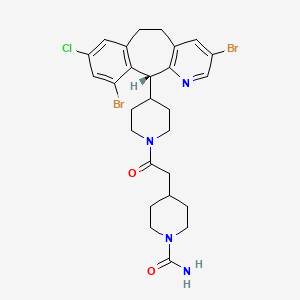
![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)
